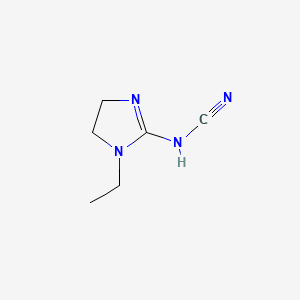
1-Ethyl-2-cyanoiminoimidazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-cyanoiminoimidazolidine is a chemical compound with the molecular formula C₆H₁₀N₄ It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-cyanoiminoimidazolidine typically involves the reaction of N-ethyl ethylenediamine with N-cyanoiminodimethyl carbonate. The reaction conditions include a temperature of around 210.3ºC at 760 mmHg . The process involves the formation of the imidazole ring through cyclization and subsequent cyanation.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-2-cyanoiminoimidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethyl-2-cyanoiminoimidazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2-cyanoiminoimidazolidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, affecting biochemical pathways and leading to various biological effects. For example, it may inhibit the activity of acetate synthase, affecting the biosynthesis of branched-chain amino acids and ultimately interfering with protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine: This compound has a similar imidazole structure but with different substituents, leading to distinct properties and applications.
2-(4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-(methoxymethyl)-3-pyridinecarboxylic acid: Another imidazole derivative with unique functional groups and biological activities.
Uniqueness
1-Ethyl-2-cyanoiminoimidazolidine is unique due to its specific structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
49552-13-8 |
|---|---|
Fórmula molecular |
C6H10N4 |
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
(1-ethyl-4,5-dihydroimidazol-2-yl)cyanamide |
InChI |
InChI=1S/C6H10N4/c1-2-10-4-3-8-6(10)9-5-7/h2-4H2,1H3,(H,8,9) |
Clave InChI |
FJOWWXPCMHSECA-UHFFFAOYSA-N |
SMILES |
CCN1CCN=C1NC#N |
SMILES canónico |
CCN1CCN=C1NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















